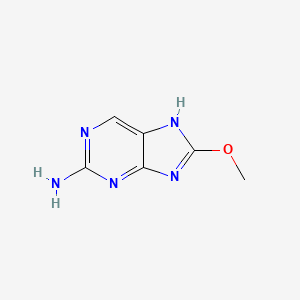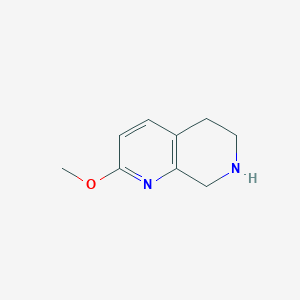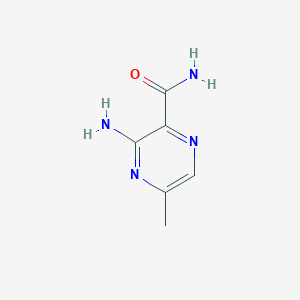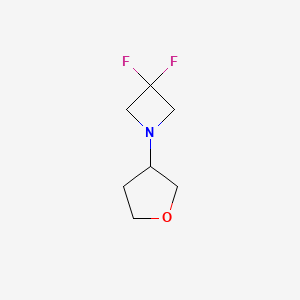
4,5-Dichloro-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2Cl2N2. It is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyrrole ring and a nitrile group at the 2 position. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1H-pyrrole-2-carbonitrile typically involves the chlorination of 1H-pyrrole-2-carbonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{1H-Pyrrole-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient chlorination of the pyrrole ring .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of 4,5-diamino-1H-pyrrole-2-carbonitrile.
Oxidation: Formation of 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1H-pyrrole-2-amine.
Aplicaciones Científicas De Investigación
4,5-Dichloro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dibromo-1H-pyrrole-2-carbonitrile
- 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
- 4,5-Dichloro-1H-pyrrole-2-amine
Uniqueness
4,5-Dichloro-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
51147-99-0 |
|---|---|
Fórmula molecular |
C5H2Cl2N2 |
Peso molecular |
160.99 g/mol |
Nombre IUPAC |
4,5-dichloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H2Cl2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H |
Clave InChI |
UCSUBMWUHUAYBB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C1Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)





![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)

![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)

